Benzothiazolinone
Overview
Description
Benzothiazolinone, also known as 1,2-benzisothiazol-3(2H)-one, is an organic compound with the molecular formula C7H5NOS. It is a white solid that belongs to the class of isothiazolinones, which are known for their antimicrobial properties. This compound is widely used as a preservative in various industrial and consumer products due to its effectiveness in inhibiting the growth of bacteria, fungi, and yeasts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzothiazolinone can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another method includes the cyclization of thioamides or carbon dioxide as raw materials .
Industrial Production Methods: In industrial settings, this compound is typically produced through a base-promoted intramolecular C–S bond coupling cyclization in dioxane without any additional catalysts. This method is efficient, economical, and convenient .
Chemical Reactions Analysis
Types of Reactions: Benzothiazolinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzothiazolinones, which can have different functional groups attached to the benzene ring .
Scientific Research Applications
Benzothiazolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives are studied for their antimicrobial and antifungal properties.
Medicine: It is explored for potential therapeutic applications, including antitumor and anti-inflammatory activities.
Industry: this compound is used as a preservative in products like paints, adhesives, and cleaning agents
Mechanism of Action
Benzothiazolinone exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets various molecular pathways involved in cell wall synthesis and protein function, making it effective against a broad spectrum of microbes .
Comparison with Similar Compounds
Methylisothiazolinone: Another isothiazolinone used as a preservative.
Chloromethylisothiazolinone: Known for its strong antimicrobial properties.
Uniqueness: Benzothiazolinone is unique due to its balanced efficacy and lower toxicity compared to some other isothiazolinones. It is widely used in applications where a broad-spectrum antimicrobial is needed without compromising safety .
Properties
IUPAC Name |
1,3-benzothiazole 1-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-10-5-8-6-3-1-2-4-7(6)10/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQNSPXDWSNUKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CS2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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